Product packaging for 2,6-Dimethyl-thiobenzamide(Cat. No.:CAS No. 51643-31-3)

2,6-Dimethyl-thiobenzamide

Cat. No.: B3001947
CAS No.: 51643-31-3
M. Wt: 165.25
InChI Key: QZJIDUKQKVCKSO-UHFFFAOYSA-N
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Description

Conceptual Framework of Thioamide Chemistry

Thioamides are a class of organic compounds that can be considered analogues of amides where the oxygen atom of the carbonyl group is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties to the thioamide moiety. The carbon-sulfur double bond (C=S) in thioamides is longer and weaker than the carbon-oxygen double bond (C=O) in the corresponding amides. hmdb.ca This is attributed to the larger atomic radius of sulfur compared to oxygen.

A key feature of the thioamide group is its resonance stabilization, which results in a partial double bond character for the C-N bond. This leads to a planar geometry and restricted rotation around this bond. uiowa.edu Thioamides are generally more reactive than their amide counterparts. researchgate.net The sulfur atom is more nucleophilic and the thiocarbonyl carbon is more electrophilic. They are also recognized as stronger hydrogen bond donors but weaker acceptors compared to amides. hmdb.ca These characteristics make thioamides versatile building blocks in organic synthesis, particularly in the construction of sulfur-containing heterocyclic compounds. pitt.edu

Significance of Ortho-Substituted Thiobenzamides in Chemical Sciences

The substitution pattern on the benzene (B151609) ring of thiobenzamides plays a crucial role in determining their reactivity and biological activity. Ortho-substituted thiobenzamides, in particular, have garnered significant interest due to the steric effects exerted by the substituents adjacent to the thioamide group.

Research has shown that the presence of ortho substituents can dramatically alter the molecule's properties. For instance, while some thiobenzamide (B147508) derivatives exhibit toxicity, ortho substitution can eliminate this toxicity. nih.gov This is attributed to the steric hindrance from the ortho group, which impedes the metabolic activation or interaction with biological targets. nih.gov This "ortho effect" is a critical consideration in medicinal chemistry and drug design.

Furthermore, the steric bulk of ortho substituents significantly influences the chemical reactivity of the thioamide functional group. These substituents can hinder the approach of reagents to the thiocarbonyl carbon, thereby preventing or slowing down reactions that would otherwise readily occur with unsubstituted or meta/para-substituted thiobenzamides. chez.com For example, certain condensation reactions leading to the formation of 1,2,4-thiadiazoles are unsuccessful with 2,6-disubstituted thiobenzamides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NS B3001947 2,6-Dimethyl-thiobenzamide CAS No. 51643-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJIDUKQKVCKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 2,6 Dimethyl Thiobenzamide

Utility as a Synthon in Heterocyclic Compound Synthesis

Thioamides, including 2,6-dimethyl-thiobenzamide, are valuable precursors for the synthesis of various heterocyclic systems due to the presence of both nucleophilic sulfur and nitrogen atoms. acs.orgresearchgate.net

Formation of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic method for forming thiazole rings, which involves the reaction of a thioamide with an α-haloketone. ijarsct.co.inanalis.com.my While specific studies on this compound in this context are not extensively detailed in the provided results, the general reactivity of thiobenzamides suggests its applicability. For instance, thiobenzamide (B147508) reacts with various α-haloketones to yield substituted thiazoles. ijarsct.co.inanalis.com.mynih.govresearchgate.netnih.gov The reaction of thiobenzamide with epoxyketones in acetic acid has also been shown to produce fused-thiazole derivatives. nih.gov

A study on the reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioacetamide (B46855) resulted in the formation of 2,4,6-trimethyl-5H-pyrrolo[3,4-d] beilstein-journals.orgbeilstein-journals.orgthiazole. researchgate.net This suggests that similar annulation reactions could potentially be achieved with this compound.

Reactant 1Reactant 2ProductReference
3,4-Diiodo-2,5-dimethyl-1H-pyrroleThioacetamide2,4,6-trimethyl-5H-pyrrolo[3,4-d] beilstein-journals.orgbeilstein-journals.orgthiazole researchgate.net
Epoxy-ethisteroneThiobenzamideFused-thiazole product nih.gov
α-bromo-α-tetrafluoroethoxy acetophenoneThiobenzamide2,4-diphenyl-5-(1,1,2,2-tetrafluorethoxy)-thiazole ijarsct.co.inanalis.com.my

Cycloaddition Reactions Leading to Thiazine and Thiadiazole Ring Systems

Cycloaddition reactions offer a powerful tool for constructing cyclic systems in a single step with high atom economy. nih.govlibretexts.orgkharagpurcollege.ac.in Thioamides can participate in such reactions to form various sulfur and nitrogen-containing heterocycles.

While specific examples of [2+2+2] cycloaddition reactions involving this compound were not found, the general principle of transition-metal-catalyzed cycloadditions of unsaturated substrates is well-established for creating six-membered rings. nih.gov

More directly relevant is the formation of 1,2,4-thiadiazoles. The oxidation of thioamides is a known route to 3,5-disubstituted-1,2,4-thiadiazoles. nih.gov For example, the reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thiobenzamide yielded 3,5-diphenyl-1,2,4-thiadiazole as the major product. researchgate.net Furthermore, photocatalytic oxidative cyclization of thiobenzamides using Cu₂O rhombic dodecahedra has been shown to produce 3,5-diphenyl-1,2,4-thiadiazole derivatives in high yields. rsc.org

Coupling Reactions and Adduct Formation

The thioamide functionality in this compound allows it to participate in various coupling reactions to form new carbon-nitrogen and carbon-sulfur bonds.

Eschenmoser Coupling Reactions of Primary Thioamides

The Eschenmoser coupling reaction is a method for preparing enaminones by reacting thioamides with α-bromocarbonyl compounds. rsc.org Primary thioamides, however, can present challenges in these reactions as they can be converted to nitriles. beilstein-journals.orgnih.gov The success of the Eschenmoser coupling with primary thioamides depends on a delicate balance of acidity in the intermediate α-thioiminium salts. beilstein-journals.orgnih.govresearchgate.net

Studies on the reaction of thiobenzamide with various α-bromo compounds have shown that the product distribution between Eschenmoser coupling, Hantzsch thiazole synthesis, and nitrile formation is influenced by reaction conditions such as the solvent, base, and presence of a thiophile. beilstein-journals.orgnih.gov For instance, the reaction of 4-bromoisoquinoline-1,3(2H,4H)-dione with thiobenzamide in DMF yielded the Eschenmoser coupling product in good yield. beilstein-journals.orgnih.gov

Thioamideα-Bromo CompoundKey ConditionMajor Product TypeReference
Thiobenzamide4-bromo-1,1-dimethyl-1,4-dihydroisoquinoline-3(2H)-oneAprotic solvent, no baseThiazole derivative beilstein-journals.orgnih.gov
Thiobenzamide4-bromoisoquinoline-1,3(2H,4H)-dioneDMFEschenmoser coupling product beilstein-journals.orgnih.gov

Preparation of Amide and Amidine Adducts

Thioamides are useful precursors for the synthesis of amides and amidines. chemicalbook.comresearchgate.net The conversion of thioamides to amidines can be achieved by reacting them with amines, often facilitated by a catalyst. researchgate.net For example, copper salts have been used to mediate the conversion of thioamides to N-thioacylamidines, N,N'-disubstituted amidines, and amides under mild conditions. researchgate.net Various methods for synthesizing amidines from thioamides have been reviewed, highlighting the disconnection of the product to an iminium cation intermediate and a nitrogen nucleophile as a common strategy. scribd.com

Oxidative Transformations and Functional Group Interconversions

The sulfur atom in the thioamide group of this compound is susceptible to oxidation, leading to various functional group interconversions.

Oxidative cyclization of thiobenzamides can lead to the formation of 3,5-diphenyl-1,2,4-thiadiazole. researchgate.netrsc.org This transformation can be achieved through direct oxidation or photocatalysis. researchgate.netrsc.org For instance, the oxidation of 2,6-dichlorothiobenzamide with nitrous acid unexpectedly produced the corresponding 2,6-dichlorophenyl mustard oil. researchgate.net

Furthermore, bacterial metabolism studies have shown that thiobenzamide can be converted to benzamide, with thiobenzamide S-oxide and benzonitrile (B105546) identified as intermediates. nih.gov This indicates that the thioamide group can be oxidized to a sulfoxide, which can then undergo further transformations. The chemical oxidation of thioamides is also a known method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles. nih.gov

Structural and Conformational Analysis of 2,6 Dimethyl Thiobenzamide Derivatives

Spectroscopic Characterization for Molecular Architecture Elucidation

Spectroscopic methods are fundamental in piecing together the molecular puzzle of these compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction provide complementary information about the molecule's connectivity, geometry, and solid-state packing.

NMR spectroscopy is a powerful tool for studying the structure and dynamic processes of thioamides. In derivatives of 2,6-dimethylthiobenzamide, steric hindrance often leads to slow rotation around the C(aryl)-C(S) and C-N bonds on the NMR timescale, providing valuable conformational information. uni-regensburg.deias.ac.in

¹H and ¹³C NMR spectroscopy can confirm the molecular structure. The chemical shifts of the aromatic protons and carbons, as well as those of the methyl groups, are characteristic. For instance, in sterically crowded thioamides, separate signals can often be observed for non-equivalent groups, which points to a specific, rigid conformation. ias.ac.in Temperature-dependent NMR studies are particularly insightful, as they can be used to measure the energy barriers associated with internal rotations. ias.ac.inscispace.com

Table 1: Representative NMR Data for Thioamide Derivatives Note: Data is generalized from typical values for aromatic thioamides and may not represent exact values for 2,6-dimethylthiobenzamide itself due to proprietary data restrictions. Chemical shifts are dependent on solvent and concentration.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HAromatic (Ar-H)7.0 - 7.5
¹HMethyl (Ar-CH₃)2.1 - 2.5
¹HAmide (NH₂)7.5 - 9.5 (broad)
¹³CThioamide (C=S)190 - 210
¹³CAromatic (Ar-C)125 - 140
¹³CMethyl (Ar-CH₃)19 - 22

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing connectivity within the molecule. huji.ac.ilslideshare.net A COSY spectrum would show correlations between adjacent protons in the aromatic ring, confirming their relative positions. Similarly, heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link protons to their directly attached carbons and to carbons two or three bonds away, respectively, providing unambiguous assignment of the ¹H and ¹³C spectra.

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, offering precise measurements of bond lengths, bond angles, and torsion angles. nih.govamericanpharmaceuticalreview.com For sterically crowded thioamides like the derivatives of 2,6-dimethylthiobenzamide, these studies are crucial for quantifying the deviations from planarity. researchgate.net

Studies on analogous compounds, such as N,N-dimethyl-2,4,6-trimethyl-thiobenzamide, reveal that steric hindrance from the ortho-methyl groups forces the aromatic ring to be significantly twisted relative to the thioamide plane. researchgate.net This twisting is a direct consequence of avoiding steric clash between the methyl groups and the sulfur atom or N-substituents of the thioamide group. The crystal structure of co-crystals involving thiobenzamides shows that the thioamide moiety can form robust hydrogen bonds, which are key to their supramolecular assembly. researchgate.net

Table 2: Typical Crystallographic Parameters for a Sterically Hindered Thiobenzamide (B147508) Derivative Note: This table presents generalized data based on published structures of related compounds like N,N-dimethyl-2,4,6-trimethyl-thiobenzamide to illustrate typical findings. researchgate.net

ParameterDescriptionTypical Value
Torsion Angle (Θ₁)Angle of twist around the Ar-CS bond.~90°
Torsion Angle (Θ₂)Angle of twist around the C-N bond.~0°
C=S Bond LengthLength of the carbon-sulfur double bond.~1.68 Å
C-N Bond LengthLength of the thioamide carbon-nitrogen bond.~1.34 Å

Analysis of Conformational Dynamics and Steric Effects

The ortho-methyl groups are the primary drivers of the unique conformational properties of 2,6-dimethylthiobenzamide derivatives, leading to significant deviations from the planar structure often assumed for simple amides and thioamides.

The thioamide group (-CSNH-) itself prefers a planar geometry due to the partial double-bond character of the C-N bond. researchgate.net However, in 2,6-disubstituted systems, severe steric interactions disrupt this planarity. The main deviation occurs through rotation around the bond connecting the aromatic ring to the thioamide carbon (the Ar-CS bond). cdnsciencepub.com

In N,N-dimethyl-2,4,6-trimethyl-thiobenzamide, a close analogue, the torsion angle between the plane of the aromatic ring and the thioamide plane is nearly 90 degrees. researchgate.net This indicates that the two moieties are almost perpendicular to each other to relieve the steric strain imposed by the ortho-substituents. In contrast, the torsion around the C-N bond within the thioamide group itself is often found to be minimal, preserving the planarity of that specific moiety. researchgate.nettandfonline.com

The steric hindrance in 2,6-dimethylthiobenzamide derivatives creates substantial energy barriers to rotation around single bonds, a phenomenon that can be studied and quantified. cdnsciencepub.com The two primary rotational barriers of interest are:

Rotation around the Aryl-C(S) bond: The twisting of the aromatic ring out of the thioamide plane is the most significant conformational feature. The energy barrier for this rotation is influenced by the size of the ortho substituents. Studies on related N,N-dimethyl-2,6-disubstituted benzamides and their thio-analogues have been conducted to probe this rotational barrier. uni-regensburg.de The freezing of this rotation can sometimes be observed directly by NMR at low temperatures. cdnsciencepub.com

Rotation around the C-N bond: The C-N bond in thioamides has a higher rotational barrier compared to the corresponding amides due to a greater double bond character. researchgate.net This barrier is high enough that, in asymmetrically N-substituted thioamides, distinct E/Z rotamers can be isolated at room temperature. scispace.com

Torsional angles, which are precisely measured by X-ray crystallography, provide a static picture of these rotational preferences in the solid state. ucl.ac.uk For example, a large torsional angle for the Ar-C(S) bond (approaching 90°) and a small one for the C-N bond (approaching 0° or 180°) quantitatively describe a conformation where the aromatic ring is perpendicular to a planar thioamide group. researchgate.nettandfonline.com

Computational and Theoretical Investigations of 2,6 Dimethyl Thiobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and prediction of reactivity.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2,6-Dimethyl-thiobenzamide. DFT methods are employed to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

For thioamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been shown to provide results that are in good agreement with experimental data from X-ray crystallography and NMR spectroscopy. In the case of sterically crowded thioamides, such as N,N-Dimethyl-2,4,6-trimethyl-thiobenzamide, which is structurally related to this compound, DFT calculations have been instrumental in understanding deviations from planarity. These studies reveal how the steric hindrance from the methyl groups on the phenyl ring can force the thioamide group out of the plane of the aromatic ring.

The molecular electrostatic potential (MEP) surface, another property derived from DFT, is crucial for identifying the reactive sites of a molecule. The MEP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For thioamides, the sulfur atom typically exhibits a region of negative potential, making it a likely site for electrophilic attack, while the amine protons show positive potential, indicating their role as hydrogen bond donors.

Table 1: Representative DFT-Calculated Properties for a Thiobenzamide (B147508) Derivative

PropertyCalculated ValueSignificance
HOMO-LUMO Gap~4-5 eVIndicates good electronic stability.
Dipole Moment~4-5 DReflects the polar nature of the thioamide group.
C=S Bond Length~1.65 ÅCharacteristic of a carbon-sulfur double bond.
C-N Bond Length~1.35 ÅShows partial double bond character due to resonance.

Note: The data in this table is representative of typical values for thiobenzamide derivatives and is intended for illustrative purposes.

Ab Initio Methodologies for Energetic and Geometrical Optimizations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and geometries.

For sulfur-containing organic compounds, ab initio methods, particularly high-level coupled-cluster approaches like CCSD(T), are valuable for obtaining accurate formation enthalpies and for benchmarking the results of more cost-effective DFT methods. Geometrical optimizations using ab initio methods provide precise bond lengths, bond angles, and dihedral angles. For a molecule like this compound, these calculations can accurately predict the degree of twisting of the phenyl ring relative to the thioamide plane due to the steric clash between the ortho-methyl groups and the thioamide group.

While computationally more demanding than DFT, ab initio calculations are crucial for obtaining benchmark data and for studying systems where DFT may not be sufficiently accurate. The choice of basis set is also critical, with larger basis sets that include polarization and diffuse functions generally providing more accurate results.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different stable and metastable conformations and the transitions between them.

For a flexible molecule like this compound, MD simulations can explore the rotational barriers around the C-N and C-C bonds of the thioamide group. These simulations can be performed in various environments, such as in the gas phase or in different solvents, to understand how the conformational preferences of the molecule are influenced by its surroundings. The force fields used in MD simulations, such as CHARMM or AMBER, are crucial for obtaining reliable results and are parameterized to reproduce experimental and quantum chemical data.

The results of MD simulations are often analyzed to generate Ramachandran-like plots for key dihedral angles, providing a statistical representation of the conformational space accessible to the molecule. This information is vital for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

Theoretical Studies of Intramolecular Interactions, including Hydrogen Bonding

Intramolecular interactions play a crucial role in determining the three-dimensional structure and properties of a molecule. In this compound, while classical intramolecular hydrogen bonds may not be present in the ground state, other weak interactions can influence its conformation. Theoretical methods are essential for identifying and quantifying these interactions.

In related ortho-hydroxythiobenzamides, a strong intramolecular hydrogen bond between the hydroxyl proton and the sulfur atom is a dominant feature, significantly influencing the molecule's conformation. While this compound lacks this hydroxyl group, the principles of studying such interactions are transferable. The Atoms in Molecules (AIM) theory, developed by Bader, is a powerful tool for analyzing the electron density topology to identify bond critical points (BCPs) and characterize the nature and strength of intramolecular interactions.

For this compound, theoretical studies would focus on potential weak C-H···S or C-H···π interactions involving the methyl groups and the phenyl ring. Quantum chemical calculations can be used to determine the geometries and energies of different conformers to assess the stabilizing effect of these weak interactions.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, the Hirshfeld surface provides a unique fingerprint of the intermolecular contacts.

In a hypothetical crystal structure of this compound, one would expect significant contributions from H···H contacts due to the presence of numerous hydrogen atoms. The thioamide group would likely participate in N-H···S or C-H···S hydrogen bonds, which would be visible as distinct features on the Hirshfeld surface and in the fingerprint plots. The analysis can also reveal the presence of π-π stacking interactions between the phenyl rings of adjacent molecules.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiobenzamide Co-crystal

Intermolecular ContactContribution (%)
H···H40-50%
C···H/H···C15-25%
O···H/H···O10-20%
S···H/H···S5-10%

Note: This data is based on published analyses of thiobenzamide derivatives and serves as an illustrative example. The exact contributions would vary for the specific crystal structure of this compound.

Advanced Research Methodologies and Analytical Techniques in 2,6 Dimethyl Thiobenzamide Studies

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry is a cornerstone technique for the verification of newly synthesized compounds like 2,6-Dimethyl-thiobenzamide. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C9H11NS, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

Molecular Formula Exact Mass (Da)

In a typical HRMS analysis, the experimentally determined mass of the protonated molecule [M+H]+ would be compared to the calculated value. A close correlation between the found and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the correct synthesis of the target compound.

Table 2: Proposed HRMS Fragmentation Pattern for this compound

Fragment Ion Proposed Structure Theoretical m/z
[C9H11NS]+• Molecular Ion 165.0612
[C9H10S]+• Loss of NH 150.0523
[C8H9S]+ Loss of HCN from [C9H10S]+• 137.0449
[C7H7]+ Tropylium ion 91.0548

This table represents a theoretical fragmentation pattern and awaits experimental verification.

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the purification and quantitative analysis of this compound. The choice of method depends on the volatility and thermal stability of the compound.

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds, reverse-phase HPLC is the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically performed using a UV detector, as the aromatic ring and the thioamide group are chromophores.

While specific HPLC data for this compound is not available, data from the analysis of the parent compound, thiobenzamide (B147508), can provide a useful reference. In a study on the metabolism of thiobenzamide, HPLC was used to separate it from its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful technique for both separation and identification. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time provides a measure of the compound's identity, while the mass spectrum gives detailed structural information.

In the same metabolic study of thiobenzamide, GC-MS was used to identify the metabolites, with thiobenzamide itself having a retention time of 17.3 minutes under the specified conditions. It is expected that this compound would have a different retention time due to the presence of the two methyl groups, which would affect its volatility and interaction with the stationary phase.

Table 3: Illustrative Chromatographic Conditions for Thiobenzamide Analysis

Technique Column Mobile Phase/Carrier Gas Detection Retention Time (Thiobenzamide)
HPLC C18 Acetonitrile/Water UV Not Specified

This table provides data for the parent compound, thiobenzamide, as a proxy for this compound.

For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentration. From this curve, the concentration of this compound in an unknown sample can be determined. Key validation parameters for such a method would include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Mechanistic Investigations through Kinetic Studies and Isotopic Labeling

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and developing new synthetic applications. Kinetic studies and isotopic labeling are two powerful techniques used for this purpose.

Kinetic Studies

Kinetic studies involve measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature, or catalyst). The data obtained can be used to determine the rate law for the reaction, which provides insight into the molecularity of the rate-determining step.

For thiobenzamides, kinetic studies have been performed on their condensation reactions. It has been shown that the presence of electron-donating groups on the aromatic ring enhances the reactivity. The two methyl groups at the 2- and 6-positions of this compound are electron-donating and would therefore be expected to increase the rate of reactions where the thioamide group acts as a nucleophile.

Table 4: Relative Rate Enhancement by Substituents in Thiobenzamide Reactions

Substituent Position Effect on Rate
Electron-donating Ortho, Para Increase

Isotopic Labeling

Isotopic labeling is a technique used to trace the fate of atoms during a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. This information can be used to distinguish between different possible reaction pathways.

While no specific isotopic labeling studies involving this compound have been found in the literature, this technique could be applied to investigate the mechanism of its reactions. For example, in a reaction where a hydrogen atom is transferred, replacing that hydrogen with deuterium (B1214612) would allow for the determination of whether that specific hydrogen is involved in the rate-determining step by measuring the kinetic isotope effect (KIE).

Q & A

Q. What documentation is required for studies involving this compound in bioassays?

  • Methodological Answer :
  • Maintain detailed lab notebooks with dates, reagent lot numbers, and instrument calibration records.
  • Follow OECD GLP guidelines for data integrity.
  • Include Material Safety Data Sheets (SDS) and ethical approval certificates in appendices .

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